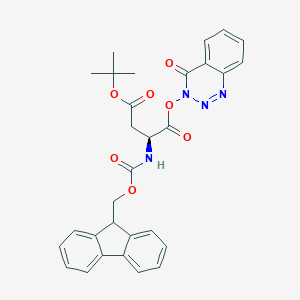
1,4-Bis(2-hydroxyethyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-hydroxyethyl)piperazin-2-one, commonly known as Bicine, is a zwitterionic buffer widely used in biochemical and physiological research. It was first synthesized in 1961 by Good and Izawa, and since then, it has been extensively studied due to its unique properties.
Mécanisme D'action
Bicine acts as a buffer by maintaining a constant pH in a solution. It has a pKa of 8.3, which makes it an effective buffer in the physiological pH range. Bicine achieves buffering by accepting or donating protons depending on the pH of the solution. It also helps to stabilize the structure of proteins and enzymes by providing a suitable environment for their activity.
Effets Biochimiques Et Physiologiques
Bicine has been shown to have minimal effects on the biochemical and physiological properties of proteins and enzymes. It does not interfere with the activity or stability of most enzymes and proteins, making it an ideal buffer for their study. Bicine is also biocompatible, which makes it suitable for cell culture experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Bicine has several advantages over other buffers, including its low toxicity and low UV absorbance. It is also stable over a wide range of pH and temperature conditions. However, Bicine has some limitations, such as its limited solubility at high concentrations and its interference with some spectroscopic techniques.
Orientations Futures
There are several future directions for the use of Bicine in scientific research. One area of interest is the development of new Bicine derivatives with improved properties, such as increased solubility and lower UV absorbance. Another area of interest is the use of Bicine in drug delivery systems, where it could be used to stabilize and deliver drugs to specific targets in the body.
Conclusion:
In conclusion, Bicine is a versatile buffer widely used in biochemical and physiological research. Its unique properties make it an ideal buffer for the study of proteins and enzymes. Bicine has several advantages over other buffers, but it also has some limitations. There are several future directions for the use of Bicine in scientific research, and it is likely to remain an important tool for many years to come.
Méthodes De Synthèse
Bicine can be synthesized by the reaction of diethanolamine with ethylene chlorohydrin in the presence of sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. The yield of Bicine synthesis can be improved by adjusting the reaction conditions such as temperature, pH, and the concentration of reactants.
Applications De Recherche Scientifique
Bicine is a versatile buffer that has a wide range of applications in scientific research. It is commonly used in the preparation of cell culture media, protein extraction, and purification, enzyme assays, and protein crystallization. Bicine is also used in electrophoresis and chromatography techniques to separate and analyze proteins and nucleic acids.
Propriétés
Numéro CAS |
122734-17-2 |
|---|---|
Nom du produit |
1,4-Bis(2-hydroxyethyl)piperazin-2-one |
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1,4-bis(2-hydroxyethyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O3/c11-5-3-9-1-2-10(4-6-12)8(13)7-9/h11-12H,1-7H2 |
Clé InChI |
PLKLFHFGLAWKAK-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1CCO)CCO |
SMILES canonique |
C1CN(C(=O)CN1CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)



![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
